

An In-depth Technical Guide to 1-Bromo-2-isopropenylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-(prop-1-en-2-yl)benzene

Cat. No.: B1281924

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-isopropenylbenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

1-Bromo-2-isopropenylbenzene, with the chemical formula C_9H_9Br , is an aromatic compound featuring a bromo and an isopropenyl substituent on a benzene ring. While specific experimental data for 1-Bromo-2-isopropenylbenzene is not widely available, the properties of the closely related saturated analogue, 1-Bromo-2-isopropylbenzene, are well-documented and provide a useful reference.

Property	Value	Notes
Chemical Formula	C_9H_9Br	
Molecular Weight	197.07 g/mol	
CAS Number	7073-70-3	
Monoisotopic Mass	195.98875 Da	[1]
SMILES	<chem>CC(=C)c1ccccc1Br</chem>	[1]
InChI	<chem>InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3</chem>	[1]
Density	~1.300 g/mL	Data for 1-Bromo-2-isopropylbenzene [2] [3]
Boiling Point	~90 °C	Data for 1-Bromo-2-isopropylbenzene [2]
Melting Point	~59 °C	Data for 1-Bromo-2-isopropylbenzene [3]
Solubility	Insoluble in water	Data for 1-Bromo-2-isopropylbenzene [2]

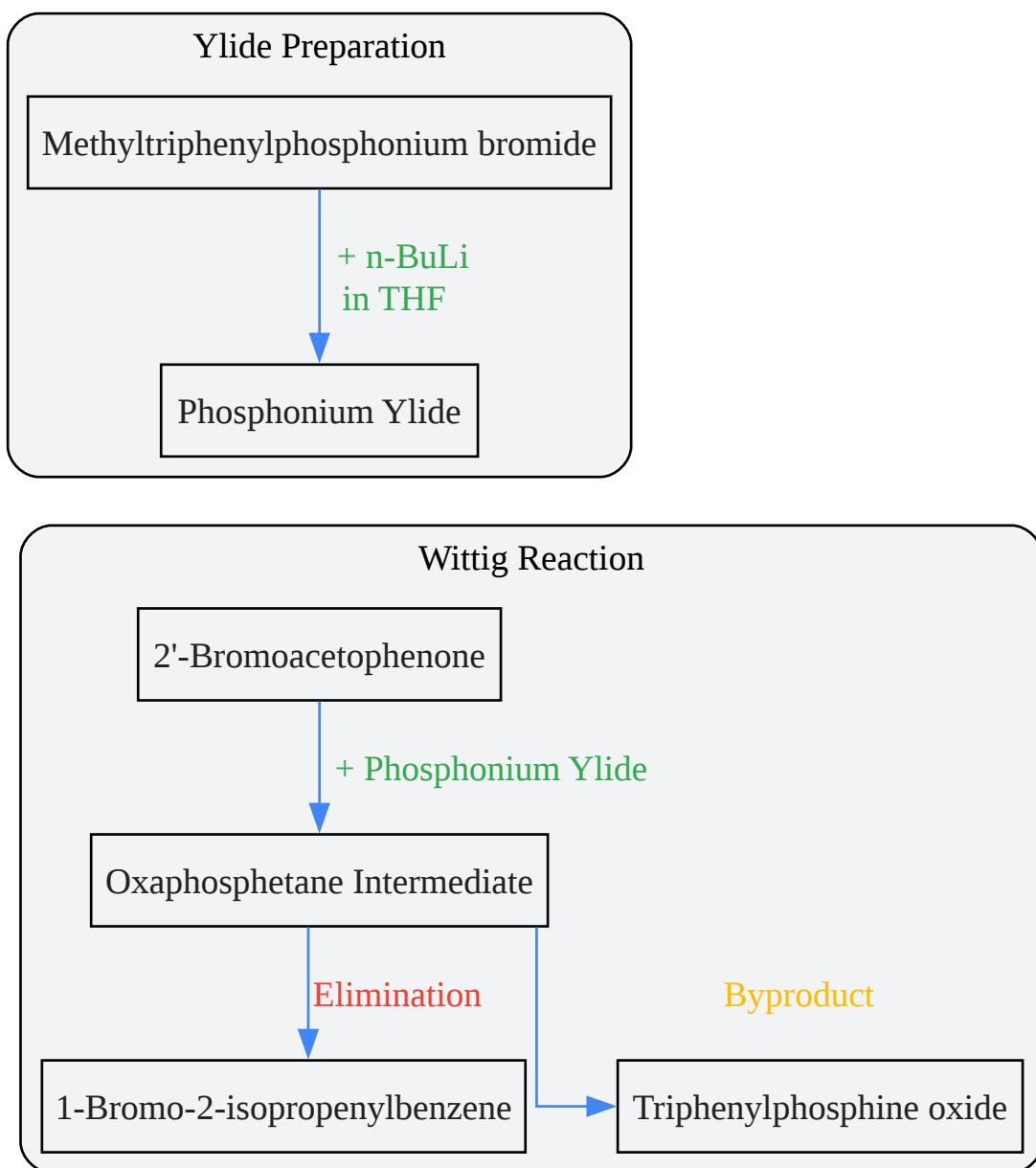
Experimental Protocols

The synthesis of 1-Bromo-2-isopropenylbenzene can be effectively achieved via the Wittig reaction, a reliable method for forming carbon-carbon double bonds from carbonyl compounds.

Synthesis of 1-Bromo-2-isopropenylbenzene via Wittig Reaction

This protocol outlines the synthesis starting from 2'-bromoacetophenone.

Materials:


- Methyltriphenylphosphonium bromide

- Strong base (e.g., n-butyllithium)
- Anhydrous tetrahydrofuran (THF)
- 2'-Bromoacetophenone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the ylide is indicated by a color change (typically to a yellow or orange hue).
- Wittig Reaction: In a separate flask, dissolve 2'-bromoacetophenone in anhydrous THF. Cool this solution to 0 °C.
- Slowly add the prepared ylide solution to the 2'-bromoacetophenone solution via a cannula.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.

- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 1-Bromo-2-isopropenylbenzene.

[Click to download full resolution via product page](#)

Synthesis of 1-Bromo-2-isopropenylbenzene via Wittig Reaction.

Key Reactions and Signaling Pathways

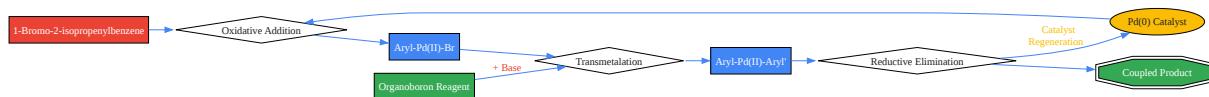
1-Bromo-2-isopropenylbenzene serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling Reaction

The bromine atom on the aromatic ring makes 1-Bromo-2-isopropenylbenzene an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.^{[4][5]}

In a typical Suzuki-Miyaura reaction, 1-Bromo-2-isopropenylbenzene is coupled with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a more complex molecule.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:


Materials:

- 1-Bromo-2-isopropenylbenzene
- Aryl or vinyl boronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

- To a reaction vessel, add 1-Bromo-2-isopropenylbenzene, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent and purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

While specific signaling pathways involving 1-Bromo-2-isopropenylbenzene are not extensively documented, related propenylbenzene derivatives have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.^[6] This suggests potential avenues for future research into the biological relevance of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]
- 3. 1-bromo-2-isopropylbenzene [stenutz.eu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-isopropenylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281924#1-bromo-2-isopropenylbenzene-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com